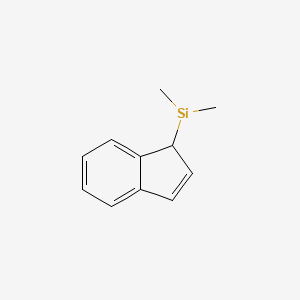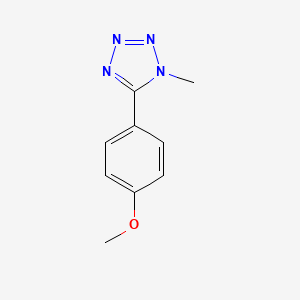![molecular formula C19H20N6O B14662093 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea CAS No. 50699-44-0](/img/structure/B14662093.png)
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with amino groups and a benzyl group linked to a phenylurea moiety. Aminopyrimidines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors such as 2,4-diamino-6-methylpyrimidine with benzyl halides under basic conditions.
Coupling with Phenylurea: The benzylated pyrimidine is then coupled with phenylurea using a coupling reagent like carbodiimide in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, thereby disrupting DNA replication and cell division. This makes it a potential candidate for anticancer and antibacterial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: An antibacterial drug that also targets dihydrofolate reductase.
Methotrexate: An anticancer drug with a similar mechanism of action.
Pyrimethamine: Used in the treatment of malaria, also inhibits dihydrofolate reductase.
Uniqueness
1-[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]-3-phenylurea is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the phenylurea moiety. This structural uniqueness may confer distinct biological activities and pharmacokinetic properties compared to other aminopyrimidines.
Eigenschaften
CAS-Nummer |
50699-44-0 |
|---|---|
Molekularformel |
C19H20N6O |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
1-[[4-(2,4-diamino-6-methylpyrimidin-5-yl)phenyl]methyl]-3-phenylurea |
InChI |
InChI=1S/C19H20N6O/c1-12-16(17(20)25-18(21)23-12)14-9-7-13(8-10-14)11-22-19(26)24-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H2,22,24,26)(H4,20,21,23,25) |
InChI-Schlüssel |
SAFLWKPVDLGFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)CNC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)







